molecular formula C20H26FN5O B2541632 1-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-(3-phenylpropyl)urea CAS No. 2034615-53-5

1-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-(3-phenylpropyl)urea

Cat. No.: B2541632
CAS No.: 2034615-53-5
M. Wt: 371.46
InChI Key: CFTPKDDRZUBUJM-UHFFFAOYSA-N
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Description

1-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-(3-phenylpropyl)urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-(3-phenylpropyl)urea typically involves multi-step organic reactions. The process may start with the preparation of the 5-fluoropyrimidine derivative, followed by its reaction with piperidine to form the intermediate. This intermediate is then reacted with a phenylpropyl isocyanate to yield the final urea derivative. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-(3-phenylpropyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluoropyrimidine moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-(3-phenylpropyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-(3-phenylpropyl)carbamate
  • 1-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-(3-phenylpropyl)thiourea

Uniqueness

1-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-(3-phenylpropyl)urea is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Its fluoropyrimidine moiety, in particular, may enhance its stability and reactivity compared to similar compounds.

Properties

IUPAC Name

1-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-3-(3-phenylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26FN5O/c21-18-14-23-19(24-15-18)26-11-8-17(9-12-26)13-25-20(27)22-10-4-7-16-5-2-1-3-6-16/h1-3,5-6,14-15,17H,4,7-13H2,(H2,22,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFTPKDDRZUBUJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NCCCC2=CC=CC=C2)C3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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